Meta-CF3 Positional Isomer Offers Distinct SERT Selectivity Profile Versus Para-CF3 Analogs
In rat brain synaptosomes, the para-CF3 derivative fluoxetine (Lilly 110140) inhibits serotonin uptake with a Ki of 55 nM, whereas meta-CF3-substituted phenoxypropanamines, exemplified by the norfenfluramine scaffold, display a multi-target profile that also engages norepinephrine and dopamine transporters [1]. The meta-CF3 substitution in 1-(3-(trifluoromethyl)phenoxy)propan-2-amine oxalate is predicted to shift selectivity relative to the para isomer, a pattern consistent with 5-HT2A receptor binding data from related phenoxyphenyl-methanamine series where meta-CF3 analogs exhibit IC50 values that differ by >10-fold compared to para-CF3 congeners [2].
| Evidence Dimension | SERT Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Not directly determined for the oxalate salt; free base predicted Ki ~100-500 nM based on meta-CF3 aryloxypropanamine QSAR models [2] |
| Comparator Or Baseline | Fluoxetine (para-CF3): Ki = 55 nM at SERT; meta-CF3 norfenfluramine scaffold: Ki = 120 nM at SERT [1] |
| Quantified Difference | Meta-substitution consistently yields 2- to 10-fold lower SERT affinity than para-substituted analogs in this chemical class [1][2]. |
| Conditions | Rat brain synaptosomal [3H]serotonin uptake assay; predictive QSAR model on 230 phenoxyphenyl-methanamine compounds |
Why This Matters
Procurement of the meta-CF3 isomer is essential when the experimental goal is to profile multi-target engagement or reduce SERT-dominant effects that confound behavioral studies in rodents.
- [1] Wong, D. T., et al. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479. View Source
- [2] Wacker, D. A., et al. (2016). Quantitative structure–activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. European Journal of Medicinal Chemistry, 124, 881-891. View Source
